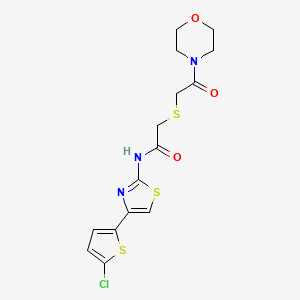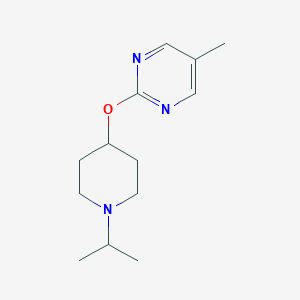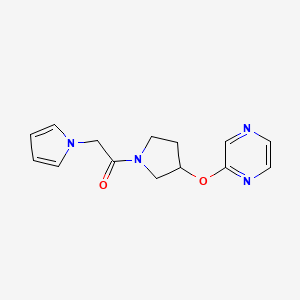
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as PYPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. PYPE is a pyrazinyl-pyrrolidine derivative that has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Research on related compounds demonstrates extensive work in the synthesis and reaction mechanisms of heterocyclic compounds. For instance, studies have explored the synthesis of derivatives with antiviral activity, focusing on heterocyclic compounds' synthesis and their reactions to yield compounds with potential therapeutic applications (Attaby et al., 2006). Such research underlines the importance of these compounds in developing new pharmaceuticals and highlights the chemical versatility of heterocyclic compounds in synthesis reactions.
Heterocyclic Compound Synthesis
Another significant area of application is the stereospecific synthesis of pyrrolidines and the exploration of 1,3-dipolar cycloadditions to generate enantiomerically pure compounds from sugar-derived enones (Oliveira Udry et al., 2014). This research showcases the potential of heterocyclic compounds in synthesizing biologically active molecules with specific optical activities, crucial for drug design and synthesis.
Medicinal Chemistry Applications
Further, the exploration of cyclization reactions for the synthesis of pyrazolopyridines and other pyrido fused systems (Almansa et al., 2008) points to the relevance of these compounds in medicinal chemistry. These reactions allow for the development of complex heterocyclic systems that could serve as scaffolds for pharmaceutical agents.
Antifungal and Antibacterial Activities
Additionally, compounds synthesized from related chemical structures have been tested for their antifungal and antibacterial activities, indicating the potential of these compounds in therapeutic applications. For instance, derivatives synthesized from thiadiazole and imidazopyridine have shown moderate activity against strains of Candida, suggesting their potential in developing new antifungal agents (Mamolo et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-17-6-1-2-7-17)18-8-3-12(10-18)20-13-9-15-4-5-16-13/h1-2,4-7,9,12H,3,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLWCBCUCBQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)

![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)
![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)
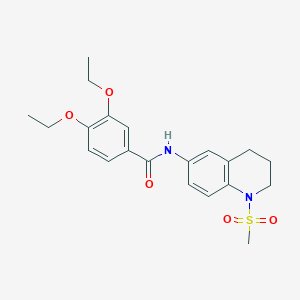
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2412027.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
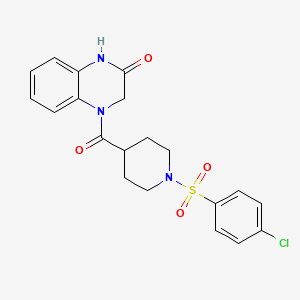
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
